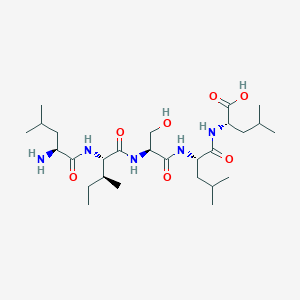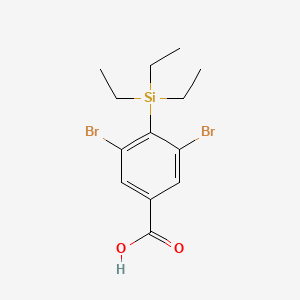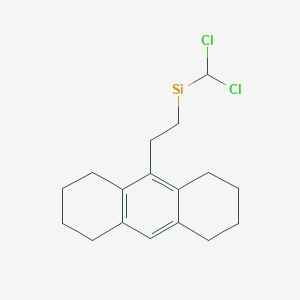![molecular formula C18H21NO2 B12590629 [(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol CAS No. 648419-84-5](/img/structure/B12590629.png)
[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidine, featuring two phenyl groups and two hydroxyl groups attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol typically involves the reaction of pyrrolidine derivatives with phenyl-containing reagents under controlled conditions. One common method includes the use of Grignard reagents to introduce the phenyl groups, followed by reduction reactions to form the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reagents or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2,5-Diphenylpyrrolidine: A closely related compound with similar structural features but lacking the hydroxyl groups.
2,5-Diphenylpyrrolidine: Another related compound with variations in the substitution pattern on the pyrrolidine ring.
Uniqueness
[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol is unique due to the presence of both phenyl and hydroxyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other pyrrolidine derivatives.
Properties
CAS No. |
648419-84-5 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(hydroxymethyl)-2,5-diphenylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C18H21NO2/c20-12-15-11-18(13-21,16-9-5-2-6-10-16)19-17(15)14-7-3-1-4-8-14/h1-10,15,17,19-21H,11-13H2/t15-,17+,18+/m1/s1 |
InChI Key |
VXLLPRWDPHCECO-NJAFHUGGSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](N[C@@]1(CO)C2=CC=CC=C2)C3=CC=CC=C3)CO |
Canonical SMILES |
C1C(C(NC1(CO)C2=CC=CC=C2)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)



![4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B12590616.png)



![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
![4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B12590630.png)

![3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid](/img/structure/B12590633.png)
![N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide](/img/structure/B12590634.png)
